An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
CAS Number: 1519952-50-1
This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone, a fluorinated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's physicochemical properties, outlines a proposed synthetic pathway, details robust analytical characterization methodologies, and explores its potential applications within medicinal chemistry, all grounded in established scientific principles.
Introduction: The Significance of Fluorinated Ketones in Drug Discovery
Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—have made it a cornerstone in modern medicinal chemistry.[1][2][3][4] The strategic incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3][4] Diaryl ethanones, featuring a two-carbon bridge between two aromatic rings, represent a versatile scaffold for constructing complex molecular architectures. When combined with fluorine substitution, these compounds become valuable intermediates for synthesizing novel therapeutic agents.[5]
2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone, with its distinct trifluoro-substitution pattern on the phenyl rings, embodies a key building block for accessing novel chemical space in drug discovery programs. This guide serves as a technical resource for researchers looking to synthesize, characterize, and utilize this compound in their work.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and application in experimental work.
Table 1: Physicochemical Properties of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone
| Property | Value | Source |
| CAS Number | 1519952-50-1 | |
| Molecular Formula | C₁₄H₉F₃O | |
| Molecular Weight | 250.22 g/mol | |
| Physical Form | White to Yellow Solid | |
| Storage Temperature | 2-8 °C | |
| Purity (Typical) | ≥95% | |
| InChI Key | GETHIDIBVZFSHH-UHFFFAOYSA-N |
Safety and Handling:
2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis Pathway: A Proposed Friedel-Crafts Acylation Approach
The proposed synthesis involves the reaction of 2-fluorobenzoyl chloride with 1,2-difluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Diagram 1: Proposed Synthesis of 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone via Friedel-Crafts Acylation
Caption: Proposed synthetic workflow for 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone.
Experimental Protocol (Proposed):
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and an inert solvent such as dichloromethane (DCM).
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Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add 2-fluorobenzoyl chloride (1.0 eq.) to the stirred suspension. Following this, add 1,2-difluorobenzene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of a flame-dried flask and a nitrogen atmosphere is crucial as Lewis acids like AlCl₃ are highly moisture-sensitive.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acyl chloride, facilitating the electrophilic attack on the electron-rich difluorobenzene ring.
-
Inert Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is inert under the reaction conditions and effectively dissolves the reactants.
-
Controlled Addition at Low Temperature: The dropwise addition of reactants at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
-
Aqueous Work-up with Acid: The acidic work-up is necessary to hydrolyze the aluminum-ketone complex formed during the reaction, liberating the desired product.
-
Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials and isomeric byproducts that may have formed.
Analytical Characterization Workflow
A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone.
Diagram 2: Analytical Workflow for Characterization
Caption: A comprehensive analytical workflow for the characterization of the target compound.
Detailed Methodologies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and environment of protons in the molecule. Expected signals would include multiplets in the aromatic region for the phenyl protons and a singlet for the methylene protons.
-
¹³C NMR: Will show the number of unique carbon atoms. The carbonyl carbon will have a characteristic downfield shift.
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¹⁹F NMR: Crucial for confirming the presence and positions of the fluorine atoms. The spectrum will show distinct signals for the fluorine atoms on each of the phenyl rings, with characteristic coupling patterns. While specific spectral data for this compound is not publicly available, data for analogous fluorinated acetophenones can be used as a reference.[6][7]
-
-
Mass Spectrometry (MS):
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
-
Expected Outcome: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (250.22 g/mol ), confirming its elemental composition. Fragmentation patterns can provide further structural information. Data for similar compounds like 1-(2,4-difluorophenyl)ethanone is available in public databases.[8][9]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the synthesized compound.
-
Typical Conditions: A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water is a good starting point.[10][11][12] Detection can be achieved using a UV detector at a wavelength where the aromatic rings show strong absorbance (e.g., ~254 nm).
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Table 2: Summary of Analytical Techniques and Expected Outcomes
| Technique | Purpose | Expected Key Information |
| ¹H NMR | Structural Elucidation | Aromatic proton signals (multiplets), Methylene protons (singlet) |
| ¹³C NMR | Structural Elucidation | Carbonyl carbon signal, Aromatic carbon signals |
| ¹⁹F NMR | Structural Confirmation | Distinct signals for each fluorine environment |
| Mass Spectrometry | Molecular Weight Determination | Molecular ion peak at m/z ≈ 250.22 |
| HPLC/GC | Purity Assessment | A single major peak indicating high purity |
Potential Applications in Drug Development
Diaryl ethanone scaffolds are present in a variety of biologically active molecules. The introduction of fluorine atoms, as seen in 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone, can significantly enhance the pharmacological properties of these molecules.
Key Areas of Interest:
-
Enzyme Inhibition: The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the ketone, potentially making it a more effective inhibitor of certain enzymes. The difluorophenyl and fluorophenyl moieties can also engage in specific interactions with the active sites of target proteins.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[10] This can lead to an increased half-life and improved bioavailability of drug candidates derived from this intermediate.
-
Modulation of Physicochemical Properties: The fluorine atoms can modulate the lipophilicity (logP) of the molecule, which is a critical parameter for membrane permeability and overall pharmacokinetic behavior.[1]
While specific biological activity for 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone has not been reported, its structural motifs are found in compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral agents. This makes it a highly valuable starting material for the synthesis of novel drug candidates.
Conclusion
2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone is a strategically designed fluorinated intermediate with significant potential in the field of drug discovery and development. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, a robust analytical workflow for its characterization, and an exploration of its potential applications. By leveraging the unique properties of fluorine, researchers can utilize this versatile building block to synthesize novel and improved therapeutic agents.
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